2-(2-Chlorophenoxy)-2-methylpropanoyl chloride
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Overview
Description
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a chlorinated derivative of phenoxyacetic acid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is the TMEM206 . TMEM206 is a transmembrane protein that conducts chloride ions across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
The compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206-mediated currents, thereby affecting the movement of chloride ions across the cell membrane .
Biochemical Pathways
Tmem206 is known to be involved in the regulation of chloride ion transport across cell membranes . By inhibiting TMEM206, the compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The inhibition of TMEM206 by this compound could lead to changes in cellular ion balance and signaling .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can undergo degradation over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-chlorophenol+2-methylpropanoyl chloride→2-(2-Chlorophenoxy)-2-methylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)acetyl chloride
- 2-(2-Chlorophenoxy)propionyl chloride
- 2-(2-Chlorophenoxy)butyryl chloride
Uniqueness
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-2-methylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVKXORYQPBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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